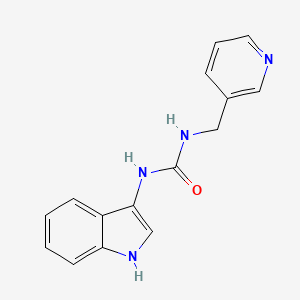

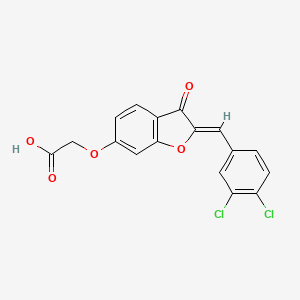

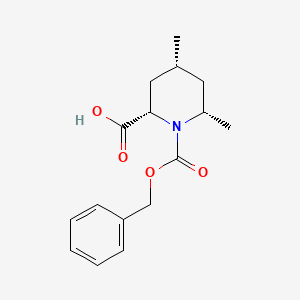

![molecular formula C8H7ClN2O2 B2495257 Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride CAS No. 1417636-85-1](/img/structure/B2495257.png)

Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine derivatives has been a significant area of research. Efficient methods for synthesizing imidazo[1,5-a]pyridine-1-carboxylic acids have been developed, leveraging reactions of 2-(aminomethyl)pyridine with acyl chlorides followed by treatment with trifluoroacetic anhydride and subsequent haloform cleavage to achieve high yields (Tverdiy et al., 2016). Additionally, a one-pot synthesis approach starting from carboxylic acids and 2-methylaminopyridines using propane phosphoric acid anhydride has been reported, showcasing the versatility of methods in introducing various substituents at key positions of the imidazo[1,5-a]pyridine ring (Crawforth & Paoletti, 2009).

Molecular Structure Analysis

The molecular structure of imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride and its derivatives has been extensively studied to understand their stability and reactivity. The imidazo[1,5-a]pyridine skeleton provides a stable platform for the generation of N-heterocyclic carbenes, which are pivotal in various chemical reactions and offer insights into the compound's chemical behavior (Alcarazo et al., 2005).

Chemical Reactions and Properties

Imidazo[1,5-a]pyridine derivatives engage in a wide array of chemical reactions, underscoring their chemical diversity and applicability. For instance, they can undergo three-component reactions with aldehydes and dimethyl acetylenedicarboxylate or allenoates, highlighting their utility in organic synthesis and the development of fully substituted furans (Pan et al., 2010).

科学的研究の応用

Chemical Structure and Medicinal Chemistry

Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a derivative of the imidazo[1,5-a]pyridine scaffold, known for its diverse bioactive molecules and significant role in medicinal chemistry. This class of compounds, including imidazo[1,5-a]pyridine derivatives, has garnered attention for their therapeutic potential and versatility in drug development. Imidazo[1,5-a]pyridine and its derivatives, such as imidazo[1,2-b]pyridazine, have been explored for various pharmacological applications due to their unique structure-activity relationships (SAR) and the ability to modulate different biological targets. The extensive review by Garrido et al. (2021) highlights the importance of this scaffold in medicinal chemistry, tracing its application from 1966 to the present, and underscores its potential in developing novel compounds with enhanced pharmacokinetic profiles and efficacy (Garrido et al., 2021).

Synthetic and Medicinal Potential

The synthesis and applications of imidazo[1,2-a]pyrimidines and related compounds have been extensively reviewed, covering literature from 2000 to 2021. These derivatives exhibit a wide range of biological activities, further demonstrating the versatility and significance of the imidazo[1,5-a]pyridine core in drug discovery and development. Kobak and Akkurt (2022) discuss the synthetic strategies, biological applications, and secondary uses of these compounds, such as corrosion inhibition, showcasing the scaffold's multifaceted utility in scientific research (Kobak & Akkurt, 2022).

Heterocyclic N-oxide Derivatives

Heterocyclic N-oxide derivatives, including those synthesized from imidazole and related scaffolds, have been highlighted for their importance in organic synthesis, catalysis, and medicinal applications. These compounds have shown potential in various areas, including the formation of metal complexes, catalyst design, asymmetric synthesis, and the development of drugs with anticancer, antibacterial, and anti-inflammatory activities. The review by Li et al. (2019) emphasizes the relevance of these derivatives in advancing chemistry and drug development, offering insights into their potential applications and benefits in medical and organic chemistry (Li et al., 2019).

Safety And Hazards

Imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid getting it in eyes, on skin, or on clothing, and to avoid ingestion and inhalation .

将来の方向性

Imidazo[1,5-a]pyridine and its derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

特性

IUPAC Name |

imidazo[1,5-a]pyridine-7-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-1-2-10-5-9-4-7(10)3-6;/h1-5H,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBDLQRXRXJREC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=NC=C2C=C1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

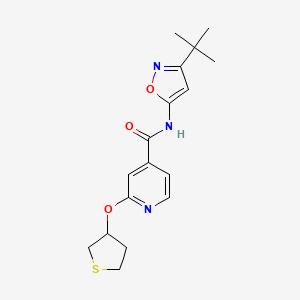

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2495187.png)

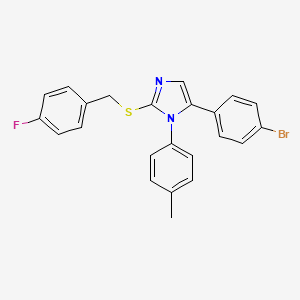

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)

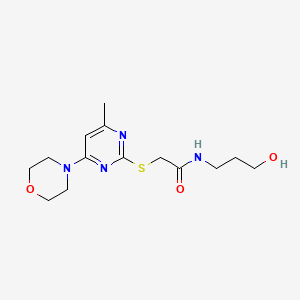

![1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2495191.png)